Thyroxine hydrochloride-13C6

Isotope dilution mass spectrometry LC-MS/MS MALDI-TOF MS

Thyroxine hydrochloride-13C6 is the definitive internal standard for isotope dilution LC-MS/MS quantification of total T4 in serum, plasma, and tissue matrices. The 13C6 tyrosine-ring labeling confers a +6 Da mass shift (m/z 777.8→784.2) with near-perfect chromatographic co-elution—eliminating the retention time shifts observed with deuterated analogs. Validated methods achieve intra-/inter-assay RSD <4.8% and analytical recovery of 96.5–99.6%. Essential for clinical reference method development, multi-analyte thyroid panels, and wildlife biomonitoring. Choose 13C6-T4 when analytical accuracy cannot be compromised.

Molecular Formula C15H12ClI4NO4
Molecular Weight 819.29 g/mol
Cat. No. B12418036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroxine hydrochloride-13C6
Molecular FormulaC15H12ClI4NO4
Molecular Weight819.29 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl
InChIInChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1;
InChIKeyZQKNYJRYGNGYOT-QTCHCIHISA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thyroxine Hydrochloride-13C6 for LC-MS/MS Quantification: Certified Stable Isotope Internal Standard for Thyroid Hormone Analysis


Thyroxine hydrochloride-13C6 (L-Thyroxine-[L-Tyr-ring-13C6] hydrochloride, CAS 720710-30-5) is a stable isotope-labeled analog of the endogenous thyroid hormone L-thyroxine (T4), in which six carbon atoms in the tyrosine ring are substituted with the non-radioactive isotope carbon-13 . This compound is manufactured for exclusive use as an internal standard in isotope dilution mass spectrometry (ID-MS) methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS), enabling precise quantification of T4 and its metabolites in complex biological matrices [1]. The 13C6 labeling confers a mass shift of +6 Da relative to unlabeled T4 (m/z 777.8 vs. m/z 784.2 for the [M+H]+ precursor ions) while preserving near-identical physicochemical behavior, a prerequisite for accurate internal standardization in quantitative bioanalysis [2].

Why Unlabeled Thyroxine or Alternative Internal Standards Cannot Replace Thyroxine Hydrochloride-13C6 in ID-LC-MS/MS Workflows


Generic substitution of internal standards in isotope dilution mass spectrometry is analytically unsound. Unlabeled T4 cannot function as an internal standard for itself because it co-elutes and shares identical mass transitions, rendering chromatographic and mass spectrometric separation impossible [1]. While alternative labeled forms such as thyroxine-d5 (2H5-thyroxine) have been employed in candidate reference methods, deuterium-labeled analogs can exhibit chromatographic isotope effects—particularly in reversed-phase LC separations—leading to slight retention time shifts that compromise the precision of peak area ratio measurements, especially under variable gradient conditions [2]. The 13C6 labeling on the tyrosine ring provides a mass shift that is analytically robust while maintaining near-perfect co-elution with native T4, a critical advantage validated in multiple reference method studies [3].

Quantitative Differentiation Evidence: Thyroxine Hydrochloride-13C6 vs. Unlabeled Thyroxine and Alternative Isotopologues


Mass Spectrometric Differentiation: 13C6-Labeled vs. Unlabeled Thyroxine in Selected Reaction Monitoring

Thyroxine hydrochloride-13C6 provides a +6 Da mass shift relative to unlabeled L-thyroxine, enabling complete baseline separation in mass spectrometric detection. In selected reaction monitoring (SRM) mode, the unlabeled T4 transition is monitored at m/z 777.8 → 732.1, whereas the 13C6-T4 internal standard is monitored at m/z 784.2 → 738.1, providing a mass difference of +6.4 Da for the precursor ion and +6.0 Da for the product ion [1]. This mass shift exceeds the natural isotopic abundance overlap observed with deuterium labeling (e.g., thyroxine-d5 at m/z 783 for [M+H]+), which can partially overlap with the M+5 natural isotopic peak of unlabeled T4, introducing systematic quantification bias at low analyte concentrations [2].

Isotope dilution mass spectrometry LC-MS/MS MALDI-TOF MS Thyroid hormone quantification

Matrix Effect Mitigation: 13C6 Internal Standard vs. Solvent Calibration Without Internal Standardization

When thyroxine hydrochloride-13C6 is employed as a target analyte-specific 13C internal standard, quantification can be performed using standard solvent calibration curves without the need for matrix-matched calibration. A validated HybridSPE-LC-MS/MS method for four thyroid hormones (T4, T3, rT3, T2) in blood plasma demonstrated that with 13C internal standards, relative recoveries for T4 were 100.0–110.1% and matrix effects ranged from -1.52% to -6.10%, indicating only minor signal suppression [1]. In contrast, methods lacking isotopically matched internal standards require matrix-matched calibration curves, which increase analytical workload and introduce inter-batch variability due to differences in endogenous analyte levels across biological matrix sources [2].

Matrix effect Isotope dilution LC-MS/MS quantification Biological sample analysis

Analytical Precision and Accuracy: 13C6-T4 as Internal Standard vs. Methods Lacking Isotopically Matched Internal Standards

In a validated LC-ESI-MS/MS method for salivary thyroxine determination using 13C6-T4 as the internal standard, the assay achieved intra- and inter-assay relative standard deviations (RSD) of <4.8% and analytical recovery of 96.5–99.6% across a 400 μL sample volume, with a lower limit of quantification (LLOQ) of 25.0 pg/mL [1]. In contrast, routine immunoassay methods for T4—which do not employ isotopically labeled internal standards—exhibit biases of up to 20% at low concentrations (50 μg/L range) when compared against isotope dilution LC-MS reference methods, as documented in a multi-center candidate reference method study [2].

Analytical precision Recovery Method validation Salivary thyroxine

Multi-Analyte Panel Compatibility: 13C6-Thyroxine in Simultaneous Quantification of 9–11 Thyroid Hormone Metabolites

Thyroxine hydrochloride-13C6 has been successfully integrated into multi-analyte LC-MS/MS panels for simultaneous quantification of up to 11 thyroid hormones and associated metabolites from a single 50–200 μL plasma or serum sample [1]. In a validated isotope dilution method using four isotopic labeled surrogate and internal standards—including 13C6-T4—the assay achieved method detection limits of 3.5 pg for T4, accuracies between 88% and 103%, and repeatabilities between 1.31% and 17.2% across all 11 analytes in a 50 μL sample volume [2]. More recently, a 9-analyte thyroid hormone metabolite profiling method using 13C6-labeled T4, T3, and rT3 as internal standards demonstrated recovery rates of 96–107% with full chromatographic separation achieved within a 7-minute run time [3].

Thyroid hormone profiling Multi-analyte method LC-MS/MS Metabolomics

Reference Method Qualification: 13C6-Thyroxine in ID-MALDI-TOF MS vs. Radioimmunoassay

An isotope dilution MALDI-TOF MS method employing 13C6-thyroxine as the internal standard was validated as a reference procedure for serum thyroxine quantification. The method demonstrated a linear range of 5–400 ng/mL with a detection limit of 5 ng/mL and a correlation coefficient (R²) of 0.982 when compared against a commercial radioimmunoassay (RIA) for serum T4 detection [1]. The recovery rate, measured using 125I-T4 as a tracer, reached 82.8 ± 2.8% following solid-phase extraction chromatography sample preparation [2]. This performance establishes the utility of 13C6-T4 in reference method development, providing a metrologically traceable alternative to radioactive iodinated hormone assays that have been the historical standard in thyroid hormone metabolism research since the 1970s [3].

Reference method MALDI-TOF MS Isotope dilution Radioimmunoassay comparison

Recommended Research and Analytical Applications for Thyroxine Hydrochloride-13C6 Based on Quantitative Evidence


Clinical Research: High-Precision Serum/Plasma Total T4 Quantification by ID-LC-MS/MS

Employ thyroxine hydrochloride-13C6 as the internal standard in isotope dilution LC-MS/MS methods for total T4 measurement in human serum or plasma. This application is supported by evidence that 13C6-T4 enables intra- and inter-assay RSD <4.8% and analytical recovery of 96.5–99.6% [1], while the 13C labeling eliminates isotopic overlap that can introduce systematic bias with deuterated analogs [2]. This approach is particularly valuable for clinical research involving pregnant women or hemodialysis patients, where altered serum matrix composition renders immunoassays unreliable (deviations of +7% to +29% from LC-MS/MS reference values have been documented) [3].

Reference Method Development and Routine Immunoassay Calibration Verification

Use thyroxine hydrochloride-13C6 in the development and validation of candidate reference methods for T4 quantification. The ID-MALDI-TOF MS method employing 13C6-T4 demonstrated strong correlation (R² = 0.982) with commercial RIA while providing a non-radioactive alternative to 125I or 131I tracer-based assays [4]. Laboratories performing routine immunoassay calibration verification can use 13C6-T4-based ID-LC-MS/MS as an accuracy base, addressing the documented bias of up to 20% at low T4 concentrations (50 μg/L) in some routine clinical methods [2].

Multi-Analyte Thyroid Hormone Metabolite Profiling for Endocrine Disruption Research

Incorporate thyroxine hydrochloride-13C6 into multi-analyte LC-MS/MS panels for simultaneous quantification of T4 alongside T3, rT3, 3,3′-T2, 3,5-T2, T1, T0, T1AM, Tetrac, Triac, and Diac in a single 50–200 μL plasma or serum sample [5]. The 13C6 label enables accurate quantification across an analyte concentration range spanning four orders of magnitude (from pg to ng/mL), with method detection limits of 3.5 pg for T4 and accuracies of 88–103% across all 11 analytes [5]. This application is essential for toxicological and environmental health studies investigating thyroid endocrine disrupting chemicals (EDCs) and their effects on thyroid hormone homeostasis.

Biomonitoring and Wildlife Endocrinology: Non-Human Sample Analysis

Deploy thyroxine hydrochloride-13C6 as the internal standard in LC-MS/MS methods for T4 quantification in non-human biological matrices, including wildlife blood plasma. The use of 13C internal standards allows quantification via standard solvent calibration curves, eliminating the need for species-specific matrix-matched calibration [6]. Validated in Glaucous gull and Baikal seal plasma with T4 relative recoveries of 100.0–110.1% and minimal matrix effects (-1.52% to -6.10%), this approach is scalable for population-level biomonitoring studies of thyroid function in sentinel species exposed to environmental contaminants [6].

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